molecular formula C17H21ClN2O2 B2519552 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 1448059-73-1

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B2519552
CAS No.: 1448059-73-1
M. Wt: 320.82
InChI Key: SXRWDAAWPWFIKE-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized through cyclization reactions, often involving amines and carbonyl compounds.

    Coupling Reactions: The chloropyridine intermediate is coupled with the piperidine derivative using coupling reagents such as EDCI or DCC in the presence of a base.

    Final Cyclohexene Addition: The cyclohexene moiety is introduced through a Michael addition or similar reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclohexene moiety.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chloropyridine ring can participate in various substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or receptor binding.

Medicine

Industry

In industrial applications, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
  • (4-((5-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

Uniqueness

The unique combination of functional groups in (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-14-6-7-16(19-12-14)22-15-8-10-20(11-9-15)17(21)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRWDAAWPWFIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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